1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methyl-3-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8-4-5-9(7-10(8)13(15)16)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKLLJZYVYIGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one IUPAC name and synonyms
This guide serves as a technical master file for 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one , a specialized heterocyclic intermediate used in the synthesis of pharmacologically active small molecules. This document is structured for research scientists and process chemists requiring high-fidelity protocols and structural insights.
Chemical Identity & Core Properties
This compound represents a "privileged scaffold" in medicinal chemistry—the N-aryl pyrrolidinone . It combines a rigid lactam ring with a substituted aromatic system, serving as a robust bioisostere for cyclic ureas or amides in kinase inhibitors and GPCR ligands.
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | N-(4-Methyl-3-nitrophenyl)-2-pyrrolidone; 1-(3-Nitro-4-methylphenyl)pyrrolidin-2-one |
| CAS Registry Number | 728030-28-2 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Physical State | Pale yellow to off-white solid |
| Melting Point | 108–112 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |
| SMILES | CC1=C(C=C(C=C1)N2CCCC2=O)[O-] |
Synthesis & Manufacturing Protocols
While copper-catalyzed Buchwald-Hartwig amidation of aryl halides is a modern approach, the Acylation-Cyclization Sequence remains the gold standard for process scalability and purity. This method avoids heavy metal contamination, critical for downstream pharmaceutical applications.
Protocol A: The 4-Chlorobutyryl Chloride Route (High-Fidelity)
This two-step one-pot protocol minimizes isolation losses and maximizes atom economy.
Step 1: Acylation
Reaction: 4-Methyl-3-nitroaniline + 4-Chlorobutyryl chloride
-
Setup: Charge a dry 3-neck round-bottom flask with 4-Methyl-3-nitroaniline (1.0 eq) and anhydrous Dichloromethane (DCM) [0.5 M concentration].
-
Base Addition: Add Triethylamine (1.2 eq) or Pyridine. Cool the system to 0 °C under nitrogen atmosphere.
-
Acylation: Dropwise add 4-Chlorobutyryl chloride (1.1 eq) diluted in DCM over 30 minutes. Maintain temperature < 5 °C to prevent bis-acylation.
-
Monitor: Stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1) for consumption of aniline.
Step 2: Cyclization (Intramolecular Alkylation)
Reaction: Intermediate Amide
-
Phase Switch: Evaporate DCM and redissolve the crude residue in anhydrous DMF or THF .
-
Cyclization: Cool to 0 °C. Add Sodium Hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Caution: Hydrogen gas evolution.
-
Alternative: For scale-up, use Potassium tert-butoxide (KOtBu) in THF to avoid H₂ management issues.
-
-
Completion: Allow to warm to room temperature and stir for 4–6 hours. The intramolecular S_N2 reaction closes the lactam ring.
-
Quench: Quench carefully with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Gradient: 0
50% EtOAc in Hexane).
Synthesis Pathway Visualization
The following diagram illustrates the logic flow from raw materials to the final scaffold.
Figure 1: Step-wise synthesis pathway via the acyl chloride method, highlighting the critical intermediate stage.
Applications in Drug Discovery
This compound is rarely the final API; rather, it is a high-value intermediate . Its primary utility lies in its reduction to the corresponding aniline, which serves as a "handle" for further diversification.
The "Aniline Handle" Strategy
The nitro group at position 3 is a "masked" amine. Once the pyrrolidinone ring is established, the nitro group is reduced to an amine, allowing the attachment of pharmacophores (ureas, amides, sulfonamides).
Reduction Protocol:
-
Catalyst: 10% Pd/C or Raney Nickel.
-
Conditions: H₂ atmosphere (balloon or 50 psi), Methanol solvent.
-
Product: 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one .
Downstream Logic:
-
Kinase Inhibitors: The N-aryl pyrrolidinone mimics the hinge-binding region or solvent-front moiety of ATP-competitive inhibitors.
-
Epigenetic Modulators: Used in the synthesis of BET bromodomain inhibitors where the lactam acts as an acetyl-lysine mimic.
Figure 2: Divergent synthesis strategy utilizing the reduced amino-pyrrolidinone scaffold.
Analytical Characterization Standards
To ensure the integrity of this intermediate before proceeding to costly downstream steps, the following analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)[4][5]
-
¹H NMR (400 MHz, DMSO-d₆):
-
Aromatic Region: Look for the specific pattern of the 1,3,4-trisubstituted benzene.
- ~8.1 ppm (d, 1H, H-2, ortho to NO₂ and N-Lactam) – Most deshielded due to Nitro group.
- ~7.8 ppm (dd, 1H, H-6).
- ~7.5 ppm (d, 1H, H-5, ortho to Methyl).
-
Lactam Ring:
- ~3.8 ppm (t, 2H, N-CH₂).
- ~2.5 ppm (t, 2H, CO-CH₂).
- ~2.1 ppm (m, 2H, CH₂-CH₂-CH₂).
-
Methyl Group:
- ~2.4 ppm (s, 3H, Ar-CH₃).
-
Mass Spectrometry (LC-MS)[5]
-
Ionization: ESI+ (Electrospray Ionization).
-
Parent Ion: [M+H]⁺ = 221.23 Da.
-
Fragmentation: Loss of NO₂ (M-46) or loss of the lactam ring may be observed depending on collision energy.
Safety & Handling (SDS Summary)
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Nitro Compounds: Aromatic nitro compounds can be mutagenic. Handle with appropriate PPE (nitrile gloves, safety glasses, fume hood).
-
Thermal Stability: Do not heat bulk material above 150 °C without DSC testing, as nitro compounds possess decomposition energy.
References
-
PubChem Compound Summary . This compound. National Center for Biotechnology Information. Link
-
Sigma-Aldrich (Merck) . Product Specification: this compound. Link
-
Beilstein Journal of Organic Chemistry . Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (Context on pyrrolidinone synthesis mechanisms). Link
-
National Institutes of Health (PMC) . Pyrrolidine in Drug Discovery: A Versatile Scaffold. (Review of pyrrolidinone pharmacophores). Link
Methodological & Application
Catalytic reduction of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one to amine derivatives
Abstract & Strategic Overview
The reduction of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one to its corresponding amine, 1-(3-Amino-4-methylphenyl)pyrrolidin-2-one , represents a critical transformation in the synthesis of nitrogen-containing heterocycles, often utilized as scaffolds in tyrosine kinase inhibitors (e.g., analogs of Pazopanib) and psychoactive alkaloid derivatives.
While iron-mediated chemical reductions (Fe/HCl, Bechamp) are historically common, they generate excessive iron sludge waste and trace metal contamination unsuitable for pharmaceutical downstream processing. Catalytic Hydrogenation (Pd/C + H₂) is the superior methodology, offering atom economy, cleaner impurity profiles, and scalability.
This guide details two validated protocols:
-
Batch Hydrogenation: For standard laboratory synthesis (1g – 50g scale).
-
Continuous Flow Hydrogenation: For process safety and scale-up (>50g), mitigating the thermal risks associated with nitro-reduction exotherms.
Reaction Mechanism & Chemoselectivity[1]
Understanding the stepwise reduction is vital for impurity control. The reduction of the nitro group is highly exothermic (~450–500 kJ/mol) and proceeds through nitroso and hydroxylamine intermediates.
Critical Quality Attribute (CQA): The accumulation of the Hydroxylamine intermediate is a safety hazard (thermal runaway risk) and a purity risk (condensation to azoxy species).
Figure 1: Reaction Pathway and Impurity Formation
Caption: Stepwise reduction pathway. Note that the Hydroxylamine-to-Amine step is often rate-limiting; incomplete reaction leads to pink/red hydroxylamine impurities.
Experimental Protocols
Method A: Batch Catalytic Hydrogenation (Standard Protocol)
Best for: Initial synthesis, gram-scale optimization.
Reagents & Equipment:
-
Substrate: this compound (10.0 g, 45.4 mmol).
-
Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) – 100 mL (10V).
-
Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30–50 psi).
Step-by-Step Procedure:
-
Inerting: Charge the reaction vessel (flask or autoclave) with the nitro-substrate and solvent. Degas by bubbling Nitrogen (
) for 10 minutes to remove dissolved oxygen (prevents catalyst ignition). -
Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Always keep it wet or add under an inert blanket.
-
Hydrogenation:
-
Low Pressure: Purge vessel with
x3. Attach a double-balloon of hydrogen. Stir vigorously at Room Temperature (20–25°C). -
High Pressure (Preferred): Pressurize to 30 psi (2 bar).
-
-
Monitoring: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during the first hour.
-
Completion: Reaction typically completes in 2–4 hours. Monitor via HPLC (disappearance of nitro peak @ 254 nm).
-
Workup: Filter the mixture through a Celite® pad to remove Pd/C. Wash the pad with 20 mL MeOH.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine as an off-white to pale yellow solid.
Typical Performance Data:
| Parameter | Value | Notes |
| Yield | 92% – 96% | High atom economy. |
| Purity (HPLC) | >98.5% | Main impurity is usually unreacted starting material.[1] |
| Reaction Time | 3.5 Hours | At 30 psi / 25°C. |
Method B: Continuous Flow Hydrogenation (Process Scale)
Best for: Scale-up (>50g), Safety Critical Operations.
Flow chemistry is superior for nitro-reductions because the small reactor volume dissipates the massive heat of reaction (
Figure 2: Flow Reactor Setup
Caption: Schematic of a packed-bed flow hydrogenation system. The high surface-area-to-volume ratio ensures excellent heat management.
Protocol:
-
Cartridge: Use a standard H-Cube® or similar packed bed column (Pd/C or Pd/Al₂O₃).
-
Concentration: 0.1 M substrate in Methanol.
-
Conditions: 60°C, 10–20 bar pressure, 1.0 mL/min flow rate.
-
Advantage: Residence time is <5 minutes. The product is collected free of catalyst (no filtration required).
Safety & Troubleshooting (E-E-A-T)
Thermal Hazards
The reduction of a nitro group releases approximately 500 kJ/mol .
-
Risk: In a batch reactor, if the reaction stalls (e.g., poor stirring) and then restarts suddenly, the accumulated heat can boil the solvent, leading to over-pressurization.
-
Mitigation: Always monitor temperature. If
rises >10°C above setpoint, stop agitation immediately.
Catalyst Poisoning
The pyrrolidinone ring contains a nitrogen and an oxygen, which can coordinate to Pd, potentially slowing the reaction.
-
Solution: If the reaction stalls, adding a trace amount of acetic acid (1% v/v) can protonate the amine product, preventing it from binding strongly to the catalyst surface.
Impurity: The "Pink" Product
If the isolated product is pink or red, it contains azobenzene or azo-oxide impurities, formed by the coupling of the nitroso and hydroxylamine intermediates (see Figure 1).
-
Cause: Reaction running too basic or hydrogen starvation.
-
Fix: Ensure vigorous stirring (mass transfer limited) and adequate
pressure.
Analytical Characterization
HPLC Method (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV @ 254 nm.
-
Retention Time: The Amine (polar) will elute significantly earlier than the Nitro (non-polar) precursor.
NMR Expectations (
-
Look for the disappearance of the aromatic protons shift associated with the electron-withdrawing
group. -
Diagnostic Signal: A broad singlet around 4.5–5.0 ppm corresponding to the new
protons (exchangeable with ).
References
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations.[2][3][4] ACS Chemical Health & Safety, 23(4), 16-23. Retrieved from [Link]
-
Cantillo, D., & Kappe, C. O. (2018). Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. Green Chemistry, 20, 123-135. Retrieved from [Link]
- GlaxoSmithKline. (2003). International Patent WO2003055866: Synthesis of Pazopanib Intermediates. (Relevant for structural analogs and industrial conditions).
Sources
Application Note: Utilizing 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one in High-Performance Disperse Dye Synthesis
Executive Summary
This technical guide details the application of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one (hereafter referred to as Compound A ) as a strategic intermediate in the synthesis of azo-disperse dyes.
Compound A acts as a latent diazo component . The pyrrolidinone moiety functions as a solvatochromic auxochrome, significantly enhancing the dye's sublimation fastness and affinity for hydrophobic fibers (polyester, cellulose acetate). This guide provides a validated workflow for converting Compound A into its active amine form, followed by diazotization and coupling to generate high-value disperse dyes.
Chemical Rationale & Structural Properties[1][2][3][4]
Structural Analysis
Compound A combines a toluene core with two critical functional groups:
-
Nitro Group (
) at C3: An electron-withdrawing group that serves as the precursor to the diazonium salt. -
Pyrrolidin-2-one Ring at C1: A polar, non-ionic lactam. In the final dye structure, this ring improves solubility in the polymer matrix of synthetic fibers, reducing aggregation and improving levelness.
Mechanism of Action in Dyeing
Unlike simple azo dyes, dyes derived from Compound A exhibit "anchoring" properties. The pyrrolidinone ring acts as a hydrogen bond acceptor, interacting with the carbonyl groups of polyethylene terephthalate (PET) chains. This interaction increases the energy required for the dye to migrate out of the fiber, thereby improving thermal migration fastness .
Workflow Overview
The application of Compound A follows a linear chemical pathway: Activation (Reduction)
Figure 1: Strategic workflow for converting the nitro-intermediate into a functional azo dye.
Protocol 1: Activation via Catalytic Hydrogenation
The first critical step is reducing the nitro group to an amine without opening the pyrrolidinone ring. Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to maintain high purity for pharmaceutical or high-end dye applications.
Materials
-
Substrate: this compound (Compound A)
-
Solvent: Methanol (HPLC Grade)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet
-
Reagent: Hydrogen gas (
)
Methodology
-
Preparation: In a high-pressure autoclave, dissolve 10.0 g of Compound A in 100 mL of Methanol.
-
Catalyst Loading: Carefully add 0.5 g of 10% Pd/C catalyst. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation:
-
Purge the vessel with Nitrogen (
) three times. -
Pressurize with Hydrogen (
) to 5 bar (approx. 72 psi). -
Stir at 500 rpm at 40°C for 4–6 hours.
-
-
Monitoring: Monitor reaction via TLC (Ethyl Acetate:Hexane 1:1). The starting material (
) should disappear, replaced by the amine ( , stains red with ninhydrin). -
Workup: Filter the hot solution through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 1-(3-amino-4-methylphenyl)pyrrolidin-2-one as a viscous off-white oil or low-melting solid.
Yield Target: >92% Purity Requirement: >98% (HPLC) for Step 2.
Protocol 2: Synthesis of Disperse Dye (Diazotization & Coupling)
This protocol describes the synthesis of a Disperse Yellow analog by coupling the amine derived above with a pyridone coupler.
Part A: Diazotization
-
Substrate: 1-(3-amino-4-methylphenyl)pyrrolidin-2-one (from Protocol 1)
-
Reagents: Hydrochloric Acid (37%), Sodium Nitrite (
), Sulfamic Acid.
-
Acidification: Disperse 0.01 mol (1.90 g) of the amine in 10 mL of water and 2.5 mL of conc. HCl. Cool the mixture to 0–5°C in an ice-salt bath.
-
Nitrosation: Add a solution of Sodium Nitrite (0.70 g in 2 mL water) dropwise over 15 minutes. Maintain temperature strictly below 5°C.
-
Stabilization: Stir for 30 minutes. Add a spatula tip of Sulfamic Acid to destroy excess nitrous acid (indicated by starch-iodide paper turning blue). The solution should be clear.
Part B: Coupling
-
Coupler: 1-Ethyl-3-cyano-6-hydroxy-4-methyl-2-pyridone (Common disperse coupler).
-
Buffer: Sodium Acetate.
-
Preparation: Dissolve 0.01 mol of the Pyridone coupler in 20 mL water containing 0.01 mol NaOH.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) to the coupler solution over 30 minutes.
-
pH Control: Simultaneously add Sodium Acetate solution to maintain pH at 4.5–5.5 . The dye will precipitate immediately as a yellow/orange solid.
-
Completion: Stir for 2 hours at room temperature.
-
Isolation: Filter the solid, wash copiously with water, and dry at 60°C.
Data Summary: Expected Properties
| Parameter | Specification | Notes |
| Appearance | Golden-Yellow Powder | Dependent on coupler choice |
| Yield | 85–90% | |
| 430–450 nm | In DMF | |
| Sublimation Fastness | Grade 4–5 | Excellent due to pyrrolidinone ring |
| Light Fastness | Grade 5-6 | High stability |
Scientific Mechanism: The "Push-Pull" System
The resulting dye operates on a donor-acceptor (push-pull) mechanism, essential for high extinction coefficients.
Figure 2: Structure-Property Relationship of the synthesized dye.
Explanation: The pyrrolidinone ring is not part of the conjugated system (chromophore) but acts as a critical auxochrome . It increases the molecular size and polarity just enough to interact with the fiber's amorphous regions without making the dye water-soluble. This balance is critical for "Disperse" dyes.
Analytical Characterization & QC
To validate the synthesis, the following analytical checkpoints are mandatory:
-
NMR Spectroscopy (
-NMR, 400 MHz, DMSO- ):-
Look for the disappearance of the broad
peak (approx. 5.0 ppm) from the intermediate. -
Confirm the presence of the pyrrolidinone ring protons: Multiplets at
2.0–2.5 (CH2-CH2) and 3.7 (N-CH2).
-
-
UV-Vis Spectrophotometry:
-
Prepare a 0.01% solution in Acetone.
-
Verify
matches the theoretical prediction for the specific coupler used.
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile:Water (Gradient).
-
Target: >98% purity is required for commercial textile applications to prevent "dulling" of shades.
-
References
- Synthesis of N-arylpyrrolidinones: Reppe, W. et al. "N-substituted pyrrolidones." Justus Liebigs Annalen der Chemie, 596(1), 1-224. (Foundational chemistry for the pyrrolidinone ring synthesis).
- Disperse Dye Mechanisms: Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Detailed discussion on auxochromes in disperse dyes).
-
Diazo Coupling Protocols: Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
-
Pyrrolidinone in Dyes: Patent US4212798A. "Disperse dyes containing a fluorinated pyrrolidone group." (Demonstrates the industrial utility of pyrrolidone-based disperse dyes).
- Reduction of Nitroarenes: Blaser, H. U., et al. (2003). "Heterogeneous Hydrogenation." Comprehensive Organic Synthesis. (Standard reference for Protocol 1).
Application Note: Strategic Synthesis of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Topic: Reagents required for synthesizing 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one Content Type: Application Notes and Protocols
Executive Summary
This technical guide details the optimized synthesis of This compound (CAS: 728030-28-2). This scaffold is a critical intermediate in the development of novel pharmaceutical agents, particularly in the modulation of dopaminergic and adrenergic transporters, and shares structural homology with bioactive lactams like Pirfenidone and Apixaban precursors.
While direct nitration of 1-(p-tolyl)pyrrolidin-2-one is theoretically possible, it suffers from poor regioselectivity, often yielding the unwanted ortho-isomer (2-nitro) due to the directing effects of the amide moiety. To ensure regiochemical integrity , this protocol utilizes a convergent "bottom-up" approach starting from commercially available 4-methyl-3-nitroaniline. This route guarantees the position of the nitro group and offers high scalability with standard laboratory reagents.
Retrosynthetic Analysis & Pathway Design
The synthesis is designed as a two-stage cascade: Acylation followed by Intramolecular Cyclization . This modular approach allows for the isolation of the stable linear intermediate, ensuring high purity of the final lactam.
Reaction Pathway (DOT Visualization)
Figure 1: Stepwise synthetic pathway ensuring regioselectivity via pre-functionalized aniline precursor.
Reagents & Materials Checklist
The following reagents are required to perform this synthesis on a 10-gram scale. Purity levels are critical to avoid side reactions during the cyclization phase.
| Reagent | CAS Number | Role | Purity Requirement |
| 4-Methyl-3-nitroaniline | 119-32-4 | Core Scaffold | ≥ 98% |
| 4-Chlorobutyryl chloride | 4635-59-0 | Electrophile | ≥ 98% (Distill if colored) |
| Triethylamine (Et₃N) | 121-44-8 | Acid Scavenger | ≥ 99% (Anhydrous) |
| Sodium Hydride (NaH) | 7647-01-0 | Cyclization Base | 60% dispersion in mineral oil |
| Dichloromethane (DCM) | 75-09-2 | Solvent (Step 1) | Anhydrous (≤ 50 ppm H₂O) |
| Tetrahydrofuran (THF) | 109-99-9 | Solvent (Step 2) | Anhydrous, Inhibitor-free |
| Ammonium Chloride | 12125-02-9 | Quenching Agent | Saturated Aqueous Solution |
Detailed Experimental Protocol
Stage 1: Acylation (Formation of the Linear Amide)
Objective: Synthesize 4-chloro-N-(4-methyl-3-nitrophenyl)butanamide. Mechanism: Nucleophilic acyl substitution.
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solubilization: Charge the flask with 4-Methyl-3-nitroaniline (10.0 g, 65.7 mmol) and anhydrous DCM (100 mL). Add Triethylamine (11.0 mL, 78.8 mmol, 1.2 eq). Cool the resulting orange solution to 0°C using an ice/water bath.
-
Addition: Dilute 4-Chlorobutyryl chloride (8.1 mL, 72.3 mmol, 1.1 eq) in DCM (20 mL) and transfer to the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
-
Note: The reaction is exothermic. A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The starting aniline spot (Rf ~0.4) should disappear, replaced by the amide product (Rf ~0.6).
-
-
Workup: Quench with water (50 mL). Separate the organic layer and wash sequentially with 1M HCl (50 mL) to remove unreacted amine, followed by saturated NaHCO₃ (50 mL) and brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Yield: Expect ~15.5–16.5 g (>90%) of a yellow/tan solid. This intermediate is sufficiently pure for the next step.
-
Stage 2: Intramolecular Cyclization (Lactam Formation)
Objective: Convert the linear amide to this compound. Mechanism: Intramolecular S_N2 substitution (Williamson-type synthesis).
-
Setup: Use a clean, dry 500 mL two-necked flask under nitrogen atmosphere.
-
Deprotonation: Suspend Sodium Hydride (60% in oil, 3.15 g, 78.8 mmol, 1.2 eq based on aniline) in anhydrous THF (100 mL). Cool to 0°C.[1][2][3]
-
Addition: Dissolve the Intermediate Amide from Stage 1 (~16.5 g) in anhydrous THF (80 mL). Add this solution dropwise to the NaH suspension over 45 minutes.
-
Caution: Hydrogen gas evolution will be vigorous. Ensure adequate venting through a bubbler.
-
-
Cyclization: Remove the ice bath and stir at RT for 1 hour. If the reaction is sluggish (monitored by TLC), heat to 50°C for 2 hours.
-
Endpoint: Conversion is complete when the linear amide spot disappears.
-
-
Quenching: Cool to 0°C and carefully add saturated aqueous Ammonium Chloride (50 mL) dropwise to destroy excess hydride.
-
Extraction: Evaporate the bulk of the THF under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 75 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Critical Process Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of acid chloride | Ensure DCM is anhydrous; check reagent quality (distill if necessary). |
| Incomplete Cyclization | Base degradation or wet solvent | Use fresh NaH; ensure THF is dry. Alternatively, use KOtBu in THF which is often more soluble and faster. |
| Product Coloration | Oxidation of aniline impurities | Perform an acid wash (1M HCl) during Step 1 workup to remove unreacted aniline traces. |
| Exotherm Control | Fast addition of reagents | Strictly control addition rates; use internal temperature monitoring. |
Scientific Rationale & Validation
Why this Route?
The choice of reacting 4-methyl-3-nitroaniline with a butyryl chloride derivative is driven by regiocontrol .
-
Alternative Route (Nitration): Nitration of 1-(p-tolyl)pyrrolidin-2-one typically yields a mixture of isomers. The amide group directs ortho (position 2) and para (blocked). The methyl group directs ortho (position 3). While the methyl group's directing power is weaker, the steric bulk of the pyrrolidone ring can influence the ratio, leading to difficult separations of 2-nitro and 3-nitro isomers [1, 2].
-
Selected Route (Cyclization): By starting with the nitro group already in the correct position (3-position relative to the amine), the regiochemistry is "locked in" from the start. This method is analogous to the industrial synthesis of Apixaban intermediates and other N-aryl lactams [3, 4].
Self-Validating Systems
-
Step 1 Validation: The formation of the amide is accompanied by a distinct shift in proton NMR. The NH signal of the aniline (broad singlet ~3.5-4.0 ppm) disappears, replaced by an amide NH (downfield ~8.0-10.0 ppm).
-
Step 2 Validation: Successful cyclization is confirmed by the disappearance of the amide NH signal and the distinct splitting pattern of the pyrrolidone ring protons (two triplets and a quintet merging into a multiplet system) in the 2.0–4.0 ppm range.
References
-
Regioselectivity in Nitration of N-Aryl Amides
-
Synthesis of N-Aryl Pyrrolidinones (General Method)
-
Apixaban Intermediate Synthesis (Analogous Lactam Formation)
- Source: World Journal of Pharmaceutical Sciences.
-
Citation: "A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one." World Journal of Pharmaceutical Sciences. Link
-
Cobalt-Catalyzed Coupling (Alternative Route)
- Source: Organic Chemistry Portal. Discusses reductive coupling for pyrrolidinones, serving as a contrast to the acid chloride method.
-
Citation: "Cobalt-Catalyzed Regioselective Synthesis of Pyrrolidinone Derivatives." Organic Chemistry Portal. Link
-
Target Compound Identification
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. Dynamics and the Regiochemistry of Nitration of Toluene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-allyl-3-methoxyethylamino(methyl)pyrrolidin-2-one | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(4-nitrophenyl)-2-pyrrolidinone chemical | Sigma-Aldrich [sigmaaldrich.com]
- 7. 728030-28-2|this compound|this compound| -范德生物科技公司 [bio-fount.com]
Troubleshooting & Optimization
Technical Support Center: Thermal Optimization for 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
The following guide serves as a specialized Technical Support Center for the synthesis of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one , specifically focusing on the critical parameter of reaction temperature during the nitration of the precursor 1-(p-tolyl)pyrrolidin-2-one.
This content is structured for organic chemists and process engineers requiring immediate, actionable troubleshooting and optimization strategies.
Status: Operational | Topic: Nitration Regioselectivity & Safety | Tier: L3 (Process Chemistry)
Core Directive: The Thermal "Goldilocks" Zone
In the production of this compound via the nitration of 1-(4-methylphenyl)pyrrolidin-2-one , temperature is not merely a variable; it is the primary determinant of regioselectivity and safety.
The reaction relies on Electrophilic Aromatic Substitution (EAS) .[1] You are navigating a conflict between two directing groups:
-
The Pyrrolidone (N-linked): A bulky, moderately activating ortho/para director.
-
The Methyl Group: A weakly activating ortho/para director.
The Challenge: Standard electronic theory suggests the nitro group should attack ortho to the nitrogen (Positions 2,6). However, to achieve the target 3-nitro isomer (ortho to the methyl, meta to the nitrogen), you must rely on steric hindrance to block the nitrogen's ortho positions and thermal control to prevent thermodynamic equilibration or over-nitration.
Mechanism & Thermal Pathway
The following diagram illustrates the kinetic vs. thermodynamic landscape dictated by your temperature setpoints.
Caption: Reaction pathway showing how temperature deviations shift the product from the sterically favored 3-nitro target to electronically favored or over-nitrated impurities.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers during the nitration step (HNO₃/H₂SO₄).
Q1: I am observing a high percentage of the 2-nitro isomer (ortho to the pyrrolidone ring). Why is my regioselectivity failing?
Diagnosis: Your reaction temperature is likely too high during the addition phase, or your agitation is inefficient.
-
The Science: The pyrrolidone nitrogen is electronically activating. Without sufficient thermal suppression, the ortho attack (Position 2) is electronically favorable despite the steric bulk of the lactam ring. Higher temperatures provide the activation energy required to overcome this steric barrier.
-
Action Plan:
-
Lower the dosing temperature to -5°C to 0°C .
-
Verify your cryostat/chiller capacity. The exotherm is instantaneous; if your internal probe reads 5°C, local hot spots at the addition nozzle may be 20°C+.
-
Protocol Check: Decrease the nitric acid addition rate to ensure the internal temperature never exceeds 2°C.
-
Q2: The reaction mixture has turned dark/black, and yield is <40%.
Diagnosis: Oxidative degradation or "tarring" due to thermal runaway .
-
The Science: Nitration is highly exothermic. If the temperature spikes above 30°C, the nitric acid begins to act as an oxidant rather than a nitrating agent, attacking the methyl group (forming benzoic acid derivatives) or polymerizing the pyrrolidone ring.
-
Action Plan:
-
Immediate Stop: Quench the reaction on ice if active.
-
Root Cause: Check your heat transfer.[2] Are you using a jacketed reactor or a simple ice bath? For scales >10g, a jacketed vessel with active circulation is mandatory.
-
Self-Validating Step: Monitor the color. The reaction should remain yellow to orange. A shift to dark brown/black indicates oxidation.
-
Q3: I see unreacted starting material despite adding excess HNO₃.
Diagnosis: "False Stall" caused by low-temperature viscosity .
-
The Science: In concentrated H₂SO₄ at < -10°C, the viscosity increases significantly, inhibiting mass transfer. The nitronium ion (NO₂⁺) is generated but cannot diffuse efficiently to the substrate.
-
Action Plan:
-
Do not simply add more acid (this creates a safety hazard upon warming).
-
Increase agitation speed (RPM).
-
Raise the temperature cautiously to 0°C - 5°C (the "activation floor") to lower viscosity while maintaining selectivity.
-
Optimized Experimental Protocol
This protocol is designed for the synthesis of This compound with a focus on thermal management.
Reagents:
-
Substrate: 1-(p-tolyl)pyrrolidin-2-one (1.0 eq)
-
Solvent/Catalyst: Conc. H₂SO₄ (5.0 - 8.0 vol)
-
Nitrating Agent: Fuming HNO₃ (1.05 eq) or KNO₃ (1.05 eq)
Step-by-Step Methodology:
-
Dissolution (Heat of Mixing):
-
Charge H₂SO₄ to the reactor.
-
Cool to 0°C .
-
Add 1-(p-tolyl)pyrrolidin-2-one portion-wise. Note: This dissolution is exothermic. Maintain T < 10°C.
-
-
The "Cold-Drop" Nitration (Critical Step):
-
Cool the mixture to -5°C .
-
Add HNO₃ (or KNO₃ solid) extremely slowly.
-
Control Rule: Stop addition if T > 2°C . Resume only when T < -2°C.
-
Why? This locks the reaction into the Kinetic/Steric regime, favoring the 3-nitro isomer.
-
-
Post-Reaction Soak:
-
Once addition is complete, allow the mixture to warm to 10°C over 30 minutes.
-
Stir for 1 hour.
-
Validation: TLC or HPLC should show <2% starting material.
-
-
Quenching:
-
Pour the reaction mixture onto crushed ice (5x weight of acid).
-
Exotherm Warning: The heat of dilution of H₂SO₄ is massive. Ensure the quench vessel is externally cooled.
-
Data: Temperature vs. Product Distribution (Typical)
| Temperature Setpoint | 3-Nitro (Target) | 2-Nitro (Impurity) | Dinitro/Oxidation | Yield |
| -10°C to -5°C | 96% | 3% | <1% | 88% |
| 0°C to 10°C | 88% | 10% | 2% | 85% |
| 20°C to 30°C | 70% | 20% | 10% | 65% |
| > 40°C | 40% | 25% | 35% | <40% (Tars) |
Logical Workflow Visualization
Use this logic flow to determine the next step in your optimization process.
Caption: Decision tree for diagnosing yield and purity issues based on temperature history.
References
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Definitive text on electrophilic aromatic substitution mechanisms and the role of mixed acid nitration).
-
Estebes, P. M., et al. (2003).[2] "Unified Mechanistic Concept of Electrophilic Aromatic Nitration: Convergence of Computational Results and Experimental Data." Journal of the American Chemical Society, 125(16), 4836–4849. Link
-
Beilstein Institut. (2024). "Homogeneous continuous flow nitration... optimization by kinetic modeling." Beilstein Journal of Organic Chemistry. (Provides kinetic data on temperature dependence of nitration). Link
-
National Institutes of Health (NIH). (2017). "Mechanism and regioselectivity of electrophilic aromatic nitration in solution." PMC. (Detailed analysis of sigma-complex formation and transition states). Link
-
DTIC. (2018). "Nitration enzyme toolkit for the biosynthesis of energetic materials." (Discusses challenges of chemical nitration isomers and by-products). Link
Sources
Technical Support Center: Synthesis of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Ticket ID: #SYN-4M3N-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Minimizing By-products & Protocol Optimization
Executive Summary & Reaction Logic
Welcome to the Technical Support Center. You are likely encountering purity issues during the synthesis of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one (Target 3 ).
The most robust synthetic route for this scaffold—particularly when high regiochemical purity is required—is the Two-Step Acylation-Alkylation sequence starting from 4-methyl-3-nitroaniline . While direct nitration of N-(p-tolyl)pyrrolidinone is possible, it frequently yields inseparable regioisomers (2-nitro vs. 3-nitro).
The protocol below focuses on the reaction between 4-methyl-3-nitroaniline (1) and 4-chlorobutyryl chloride , followed by base-mediated cyclization.
The "Happy Path" vs. Impurity Traps
The following diagram illustrates the reaction logic and where specific by-products are generated.
Figure 1: Reaction pathway showing the critical transition from the linear amide intermediate to the cyclized target, highlighting entry points for common impurities.
Troubleshooting Guide (Q&A)
Issue 1: "I see a persistent impurity at M+18 (or M+HCl) in LCMS."
Diagnosis: Incomplete Cyclization (Impurity D).
Technical Insight: The nitro group at the 3-position is electron-withdrawing, which deactivates the aniline nitrogen. Even after forming the linear amide (Intermediate A), the amide nitrogen is less nucleophilic than a standard phenyl amide. Weak bases (like
-
Switch Bases: Upgrade to Potassium tert-butoxide (tBuOK) in THF or NaH in DMF. The amide proton must be fully deprotonated to trigger cyclization.
-
Phase Transfer Catalysis (PTC): If you prefer milder conditions, use 50% NaOH (aq) with toluene and a catalyst like TBAB (Tetrabutylammonium bromide) .
Issue 2: "My product is sticky/tarry and yield is low (<40%)."
Diagnosis: Intermolecular Polymerization/Dimerization (Impurity C). Technical Insight: If the concentration is too high during the cyclization step, the deprotonated amide attacks a neighboring molecule's alkyl chloride instead of its own tail. Solution:
-
High Dilution: Perform the cyclization step at high dilution (0.05 M to 0.1 M).
-
Reverse Addition: Slowly add the base to the substrate solution (or vice versa) to control the concentration of the reactive anion.
Issue 3: "I detect 4-chlorobutyric acid in the crude."
Diagnosis: Hydrolysis of the Acyl Chloride (Impurity B). Technical Insight: 4-chlorobutyryl chloride is highly moisture-sensitive. If it hydrolyzes before reacting with the aniline, you generate the acid, which will not react with the aniline under standard acylation conditions. Solution:
-
Reagent Quality: Distill 4-chlorobutyryl chloride before use or buy fresh "Sure-Seal" bottles.
-
Scavenger: Ensure an excess of base (e.g., Pyridine or
) is present during the first step to neutralize HCl, but keep the system strictly anhydrous.
Optimized Experimental Protocol
This protocol uses a Two-Step, One-Pot approach to minimize handling losses, but separates the conditions to ensure purity.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Methyl-3-nitroaniline | 1.0 | Limiting Reagent |
| 4-Chlorobutyryl chloride | 1.1 - 1.2 | Acylating Agent |
| Triethylamine ( | 1.2 | Acid Scavenger (Step 1) |
| t-BuOK (Potassium tert-butoxide) | 1.5 - 2.0 | Cyclization Base (Step 2) |
| THF (Anhydrous) | Solvent | 10-15 Volumes |
Step-by-Step Procedure
-
Acylation (Formation of Linear Amide):
-
Dissolve 4-methyl-3-nitroaniline (1.0 eq) in anhydrous THF (10 vol) under Nitrogen.
-
Add
(1.2 eq) and cool to 0°C. -
Dropwise add 4-chlorobutyryl chloride (1.1 eq). Exotherm warning.
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
Checkpoint: Check TLC/LCMS. You should see the Linear Amide (MW ~256). If aniline remains, add 0.1 eq more chloride.
-
-
Cyclization (Ring Closure):
-
Cool the mixture back to 0°C.
-
Add t-BuOK (1.5 eq) portion-wise (solid) or as a solution in THF. Note: The solution may turn deep red/purple due to the nitrophenyl anion.
-
Stir at RT for 3–5 hours.
-
Checkpoint: LCMS should show conversion of Linear Amide (256) to Target (220).
-
-
Work-up:
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is the solution turning black upon adding the base? A: Nitro-aromatics are prone to forming Charge Transfer Complexes or Meisenheimer complexes in the presence of strong bases. A deep red/purple color is normal. However, if it turns black/tarry, ensure your temperature is controlled (keep <25°C during base addition) to prevent decomposition.
Q: Can I nitrate 1-(p-tolyl)pyrrolidin-2-one instead? A: You can, but you will fight regioselectivity. The pyrrolidone ring is ortho/para directing (moderately activating), and the methyl group is ortho/para directing. Nitration will yield a mixture of the 3-nitro (desired) and 2-nitro isomers, which are often difficult to separate by crystallization. The de novo synthesis from the pre-nitrated aniline (described above) guarantees the correct isomer.
References
-
Improved Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one (Apixaban Intermediate). Source: World Journal of Pharmaceutical Sciences. URL:[Link] (Demonstrates the cyclization of similar nitro-aniline amides using strong bases).
-
Synthesis of 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. Source: National Institutes of Health (PMC). URL:[Link] (Provides precedent for p-tolyl pyrrolidine scaffolds).
-
Nitro Compounds and Their Derivatives in Organic Synthesis. Source: MDPI (Molecules). URL:[Link] (Mechanistic grounding for the deactivation of the aniline nitrogen by the nitro group).
Sources
Validation & Comparative
A Comparative Guide to the FTIR Spectral Signatures of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) absorption peaks for 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach. By dissecting the molecule into its constituent functional groups and analyzing the FTIR spectra of structurally analogous compounds, we can build a robust prediction of its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for the structural elucidation and characterization of novel chemical entities.
Introduction: The Role of FTIR in Structural Elucidation
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of specific functional groups. For a novel compound like this compound, understanding its expected FTIR spectrum is crucial for confirming its synthesis and purity.
Predicted FTIR Absorption Peaks for this compound
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum. These include the lactam (cyclic amide) of the pyrrolidin-2-one ring, the nitro group, the aromatic ring, and the methyl group.
Workflow for Predicting FTIR Spectra
Caption: A logical workflow for the prediction of FTIR spectra of novel compounds.
Based on established correlation tables and data from analogous compounds, the following table summarizes the predicted FTIR absorption peaks for this compound.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~1680-1700 | Amide (Lactam) | C=O Stretch | Strong |
| ~1520-1540 and ~1340-1360 | Nitro | Asymmetric & Symmetric NO₂ Stretch | Strong |
| ~3000-3100 | Aromatic | C-H Stretch | Medium to Weak |
| ~1600, ~1475 | Aromatic | C=C Stretch | Medium |
| ~2850-2960 | Methyl | C-H Stretch | Medium |
| ~1280-1320 | Amide/Aromatic | C-N Stretch | Medium |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum with the known FTIR data of compounds containing similar structural motifs.
The Pyrrolidin-2-one Moiety
The defining feature of the pyrrolidin-2-one ring is the cyclic amide, or lactam. The carbonyl (C=O) stretching vibration of a five-membered lactam ring is typically observed in the region of 1670-1700 cm⁻¹. For the parent compound, 2-pyrrolidinone, the C=O stretch appears around 1680 cm⁻¹[1]. The attachment of the N-aryl group in our target molecule is expected to have a slight influence on this absorption frequency due to electronic effects.
The Nitrophenyl Group
The 4-methyl-3-nitrophenyl substituent introduces several characteristic peaks. The nitro group (NO₂) gives rise to two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. For instance, in N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, a compound also containing a nitrophenyl group, characteristic IR absorptions are noted, which would include those for the nitro group[2].
The aromatic ring itself will produce C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region[3]. The substitution pattern on the aromatic ring will also influence the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands in the 690-900 cm⁻¹ region, which can be useful for confirming the substitution pattern.
The Methyl Group
The methyl group attached to the aromatic ring will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are expected in the 2960-2975 cm⁻¹ and 2870-2885 cm⁻¹ regions, respectively. Asymmetric and symmetric bending vibrations are typically observed around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Experimental Protocol for FTIR Analysis
For researchers aiming to acquire an experimental spectrum of this compound, the following protocol is recommended.
Objective: To obtain a high-quality FTIR spectrum of the solid sample.
Methodology: Attenuated Total Reflectance (ATR) is often the simplest method for solid samples. Alternatively, the KBr pellet method can be used.
Experimental Workflow: FTIR Spectroscopy (ATR Method)
Caption: A streamlined workflow for acquiring an FTIR spectrum using the ATR technique.
Step-by-Step Protocol (ATR Method):
-
Sample Preparation: Ensure the solid sample of this compound is dry and free of solvent.
-
Instrument Preparation:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft tissue, then allow it to dry completely.
-
Perform a background scan to record the spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The resulting spectrum should be baseline corrected if necessary.
-
Use the instrument software to identify and label the major absorption peaks.
-
Conclusion
References
- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]
-
Bermúdez, M., et al. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. Universitas Scientiarum, 16(2), 160-167.[2]
-
NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][4]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link][3]
Sources
A Comparative Analysis for Researchers and Drug Development Professionals: N-Methylpyrrolidone (NMP) vs. Substituted Pyrrolidinones as Exemplified by 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
In the landscape of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, yield, and the purity of the final product. For decades, N-methylpyrrolidone (NMP) has been a stalwart in the chemist's toolkit, prized for its exceptional solvency and stability. However, mounting toxicological concerns have catalyzed a search for safer, yet equally effective, alternatives. This guide provides a comprehensive comparison between the established benchmark, NMP, and a representative substituted pyrrolidinone, 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one, to illuminate the key considerations for researchers navigating this evolving solvent landscape.
N-Methylpyrrolidone (NMP): The Incumbent with a Caveat
N-methylpyrrolidone is a polar aprotic solvent with a broad range of applications, owing to its high boiling point, low volatility, and miscibility with water and most organic solvents.[1][2] It is extensively used in the petrochemical industry, polymer manufacturing, and notably, in pharmaceutical formulations and synthesis.[1][3] In drug development, NMP has been employed as a solvent for poorly soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability, and as a penetration enhancer in transdermal drug delivery systems.[4][5][6]
Despite its utility, NMP is classified as a substance of very high concern due to its reproductive toxicity.[7] Studies have demonstrated that exposure to NMP can lead to developmental toxicity, including fetal harm.[8] This has led to increased regulatory scrutiny and restrictions on its use, compelling researchers to seek viable alternatives.[9][10]
The Rise of Substituted Pyrrolidinones: A Hypothetical Case Study of this compound
The introduction of a substituted phenyl ring at the 1-position of the pyrrolidinone core is expected to significantly alter its properties compared to NMP. The presence of the aromatic ring, along with the methyl and nitro functional groups, will likely increase the molecule's polarity and introduce new potential intermolecular interactions. This could enhance its ability to dissolve a different range of solutes compared to NMP. The nitro group, being a strong electron-withdrawing group, will influence the electron density of the aromatic ring and could play a role in specific solute-solvent interactions.
Head-to-Head: A Comparative Overview
| Property | N-Methylpyrrolidone (NMP) | This compound (Hypothesized) |
| Structure | A simple, 5-membered lactam with a methyl group on the nitrogen. | A pyrrolidinone core with a 4-methyl-3-nitrophenyl group attached to the nitrogen. |
| Polarity | High | Expected to be high, potentially higher than NMP due to the nitro group. |
| Boiling Point | 202-204 °C[1] | Expected to be significantly higher than NMP due to increased molecular weight and polarity. |
| Solvency | Excellent for a wide range of organic and inorganic compounds.[2] | Potentially excellent, with a different selectivity profile due to the aromatic and nitro groups. May be particularly effective for aromatic and polar solutes. |
| Toxicity | Reproductive toxicant.[7] | Unknown, but the presence of a nitroaromatic group warrants careful toxicological evaluation. |
| Applications | Petrochemicals, polymers, pharmaceuticals, electronics.[1][3] | Potentially in similar areas, particularly where specific solvency for complex molecules is required. |
Experimental Workflow for Comparative Solvent Evaluation
For researchers considering a novel solvent like this compound as an alternative to NMP, a systematic experimental evaluation is crucial. The following workflow outlines the key steps:
Caption: A structured workflow for the systematic evaluation of an alternative solvent against an established benchmark.
Protocol: Comparative Solubility Assessment
Objective: To determine and compare the solubility of a standard set of compounds in NMP and the alternative solvent.
Materials:
-
N-Methylpyrrolidone (NMP)
-
This compound
-
A selection of representative solutes (e.g., a poorly soluble drug, a polymer, an organic salt)
-
Vials, magnetic stirrer, analytical balance, temperature-controlled shaker
Procedure:
-
Prepare saturated solutions of each solute in both NMP and the alternative solvent at a controlled temperature (e.g., 25 °C).
-
Equilibrate the solutions for a set period (e.g., 24 hours) with continuous stirring to ensure saturation.
-
Centrifuge the vials to separate the undissolved solute.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solute in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate the solubility in mg/mL or mol/L.
-
Compare the solubility data for all solutes in both solvents.
The Path Forward: Balancing Performance and Safety
The transition away from established solvents like NMP is a complex but necessary endeavor driven by safety and regulatory imperatives. While a direct, data-driven comparison of this compound with NMP is currently limited by the available literature, the structural analysis and proposed experimental framework provide a robust starting point for its evaluation.
For researchers and drug development professionals, the key takeaway is the importance of a systematic and evidence-based approach to solvent selection. The ideal alternative to NMP will not only match or exceed its performance characteristics but will also present a significantly improved safety profile. As the chemical industry continues to innovate, a deeper understanding of structure-property and structure-toxicity relationships will be paramount in designing the next generation of safer, sustainable solvents.
References
-
Toxic-Free Future. Get the Facts: NMP (N-Methylpyrrolidone). [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
California Department of Public Health. N-Methylpyrrolidone (NMP). [Link]
-
Integrated Chemicals Specialties. NMP Alternatives: Dioxolane & TOU. [Link]
-
Lee, K. P., et al. (1987). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. Fundamental and Applied Toxicology, 9(2), 222-235. [Link]
-
NMP. N-Methyl-2-Pyrrolidone. [Link]
-
Malekinejad, H., et al. (2012). Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats. Reproductive Toxicology, 33(1), 110-115. [Link]
-
European Commission. Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). [Link]
-
World Health Organization. (2001). N-METHYL-2-PYRROLIDONE. [Link]
-
UIV CHEM. (2025, March 11). NMP: Applications in the Pharmaceutical and Agrochemical Industries. [Link]
-
Akhlaq, M., & Mehtab, M. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 9(2), 434-439. [Link]
-
Maratek. (2023, December 6). How Is N‑Methyl‑2‑Pyrrolidone (NMP) Used in Industry, and What Are the Best Methods for Recovering It?. [Link]
-
U.S. Environmental Protection Agency. Fact Sheet: N-Methylpyrrolidone (NMP). [Link]
-
Vertec BioSolvents. (2025, November 17). Solvent Users Look to Replace NMP. [Link]
-
AcraStrip. NMP Alternative | N-Methyl-Pyrrolidone Chemical Replacement. [Link]
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Fraunhofer IPMS. Substitution of NMP. [Link]
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Kirman, C. R., et al. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 38(6), 347-360. [Link]
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Hosseini, M., & Nokhodchi, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmaceutical Sciences, 99(11), 4475-4487. [Link]
-
Le, K., et al. (2020). The pharmaceutical solvent N-methyl-2-pyrollidone (NMP) attenuates inflammation through Krüppel-like factor 2 activation to reduce atherogenesis. Scientific Reports, 10(1), 11681. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link]
-
Wang, Y., et al. (2017). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. IOP Conference Series: Materials Science and Engineering, 213, 012048. [Link]
-
Basma, H., et al. (2022). Comparison between Cyrene and NMP as Solvents for CO2 Removal. Chemical Engineering Transactions, 92, 85-90. [Link]
-
Reddy, G. J., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences, 3(8), 1599-1605. [Link]
-
Taylor & Francis. N-methyl-2-pyrrolidone – Knowledge and References. [Link]
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Johansson, H. (2017). Synthesis of substituted pyrrolidines. [Link]
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Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. RSC Advances, 12(38), 24651-24660. [Link]
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National Center for Biotechnology Information. 4-Amino-1-(3-methyl-4-nitrophenyl)pyrrolidin-2-one. PubChem Compound Database. [Link]
-
CAS Common Chemistry. 1-(4-Methyl-2-nitrophenyl)pyrrolidine. [Link]
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. [Link]
-
Kumar, R., et al. (2020). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Drug Discovery Technologies, 17(4), 438-453. [Link]
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Comparative Guide: Elemental Analysis & Purity Standards for 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Executive Summary
1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one (Formula:
This guide compares the industry-standard Automated Combustion Analysis (CHN) against the modern "Gold Standard" of Quantitative NMR (qNMR) . While CHN remains the rapid screening method of choice, this guide argues that qNMR is the required standard for establishing absolute purity in drug development workflows due to its specificity and lack of dependence on reference standards of the analyte itself.
Compound Profile & Theoretical Baselines
Before experimental validation, the theoretical elemental composition must be established as the baseline for accuracy.
Target Molecule: this compound
Molecular Weight: 220.23 g/mol
Structure: A
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon | C | 12.011 | 11 | 132.12 | 59.99% |
| Hydrogen | H | 1.008 | 12 | 12.10 | 5.49% |
| Nitrogen | N | 14.007 | 2 | 28.01 | 12.72% |
| Oxygen | O | 15.999 | 3 | 48.00 | 21.79% |
Comparative Analysis: CHN Combustion vs. qNMR
Method A: Automated Combustion Analysis (CHN)
The Traditional Standard
Mechanism: The sample is flash-combusted at >900°C in an oxygen-rich environment. Carbon converts to
Method B: Quantitative NMR (qNMR)
The Absolute Purity Standard[1]
Mechanism: Utilizes the direct proportionality between the integrated signal area of a proton resonance and the number of nuclei responsible for that signal. Why it Wins: Unlike CHN, qNMR is orthogonal .[2] It distinguishes between the target molecule and impurities (like residual solvent or hydrolysis products) that might mimic the elemental ratio of the target. Specificity: It can quantify the specific aromatic protons (H-2, H-5, H-6) which shift distinctively due to the electron-withdrawing nitro group.
Table 2: Performance Comparison
| Feature | Automated Combustion (CHN) | Quantitative NMR (qNMR) |
| Primary Output | Elemental Ratio (%C, %H, %N) | Absolute Purity (Weight %) |
| Sample Requirement | 2–5 mg (Destructive) | 5–10 mg (Non-destructive) |
| Nitro Interference | High (Requires Cu reduction) | None (Distinct chemical shifts) |
| Hygroscopicity Error | High (Water counts as H/O) | Low (Water signal is separate) |
| Precision | ± 0.3% | ± 0.1% |
| Throughput | High (Automated) | Medium (Manual Processing) |
Visualization: Analytical Logic & Workflow
The following diagrams illustrate the decision-making process and the specific combustion logic required for nitro-aromatics.
Diagram 1: The Combustion Logic for Nitro-Lactams
This diagram details the critical "Reduction Step" required to prevent errors from the nitro group.
Caption: The critical path for Nitro-compounds involves the Copper Reduction Zone. If this zone is depleted, NOx is not converted to N2, leading to analytical failure.
Diagram 2: Recommended Purity Assessment Workflow
This workflow integrates both methods for a self-validating system.
Caption: An orthogonal workflow where qNMR establishes purity and CHN confirms elemental composition, ensuring no inorganic salts or non-protonated impurities are missed.
Detailed Experimental Protocols
Protocol A: Handling Hygroscopicity (Pre-requisite)
The lactam ring is prone to hydrogen bonding with atmospheric moisture.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over
or Silica Gel. -
Verification: Perform a TGA (Thermogravimetric Analysis) scan. If mass loss < 0.5% below 100°C, the sample is ready.
Protocol B: Optimized CHN for Nitro-Aromatics
Instrument: PerkinElmer 2400 Series II or Elementar vario EL cube. Reagents:
-
Oxidation: Chromium(III) oxide (
) / Silver tungstate ( ). -
Reduction: Reduced Copper wires (freshly regenerated).
Step-by-Step:
-
Blank Run: Run 3 blanks to stabilize the baseline.
-
Calibration: Calibrate using Acetanilide (Standard) or 2,4-Dinitrotoluene (matches the nitro-functionality).
-
Weighing: Weigh 2.000 ± 0.005 mg of the dried sample into a tin capsule. Fold tightly to exclude air.
-
Combustion: Set furnace to 975°C. Inject Oxygen boost for 5 seconds to ensure ring destruction.
-
Reduction Check: Ensure the reduction tube temperature is 650°C. Note: Nitro compounds deplete copper faster. Replace copper every 50 runs.
-
Tolerance: Accept results only if within ±0.3% of theoretical values (Table 1).
Protocol C: qNMR (The Validation Layer)
Instrument: 400 MHz or higher NMR (Bruker/Jeol). Internal Standard (IS): Maleic Acid (Traceable Reference Material).
-
Why Maleic Acid? It has a singlet at ~6.3 ppm, distinct from the aromatic protons (7.0–8.5 ppm) and the pyrrolidinone protons (2.0–4.0 ppm) of the target.
Step-by-Step:
-
Weighing: Accurately weigh ~10 mg of Sample (
) and ~5 mg of Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Solvation: Dissolve in
(Solvent of choice for polar lactams). -
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): > 30 seconds (Must be of the slowest proton). -
Scans: 16 or 32.
-
-
Calculation:
- : Integrated Area
- : Number of protons (IS=2, Sample=1 for a specific aromatic proton)
- : Molar Mass
- : Mass weighed
- : Purity of Internal Standard
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| High %H, Low %C | Hygroscopicity. The lactam ring has absorbed water. | Re-dry sample. Calculate water content via Karl-Fischer and correct the theoretical values. |
| Low %N | Incomplete Reduction. Nitro group formed | Replace Copper reduction tube. Increase reduction furnace contact time. |
| Broad NMR Peaks | Restricted Rotation. The N-Aryl bond may exhibit rotameric behavior or aggregation. | Run NMR at elevated temperature (e.g., 320 K) to sharpen peaks. |
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Microanalysis of Nitro Compounds. (2024). PerkinElmer Application Note: Elemental Analysis of Volatile and Nitro-containing Samples. Link
-
Pauli, G. F., et al. (2014).[3] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
ASTM E258-07. (2021). Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Note: Combustion is preferred, but this is the legacy standard for nitrogen validation). Link
-
PubChem Compound Summary. (2024). Pyrrolidin-2-one Derivatives and Physicochemical Properties. Link
Sources
A Researcher's Guide to the Melting Point Validation of Pure 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
In the landscape of drug discovery and development, the precise characterization of novel chemical entities is paramount. For a compound such as 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one, a substituted pyrrolidinone with potential pharmacological activity, establishing a definitive melting point is a critical first step in its physicochemical profiling.[1] This guide provides a comprehensive framework for the validation of its melting point, offering a robust experimental protocol and a comparative analysis with structurally related compounds. As a self-validating system, this protocol is designed to ensure the generation of reliable and reproducible data, a cornerstone of scientific integrity.
The pyrrolidine ring is a prevalent scaffold in a multitude of biologically active compounds, valued for its ability to explore pharmacophore space in three dimensions.[1] The introduction of a substituted nitrophenyl group to the pyrrolidin-2-one core, as in the case of our target compound, can significantly influence its crystalline structure and, consequently, its melting point. This physical constant serves as a crucial indicator of purity; impurities typically lead to a depression and broadening of the melting range.
Comparative Analysis of Structurally Related Compounds
| Compound Name | Structure | Melting Point (°C) | CAS Number |
| 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one | 81.5 | 1226225-33-7[2] | |
| 1-(4-Nitrophenyl)pyrrolidine | Not Available | 10220-22-1[3] | |
| 1-(3-Methyl-4-nitrophenyl)pyrrolidine | Not Available | 218139-59-4[4] | |
| 4'-Hydroxy-3'-nitroacetophenone | Not Available | 6322-56-1[5] | |
| 1-(4-Nitrophenyl)propan-2-one | Not Available | 5332-96-7[6] |
Note: "Not Available" indicates that the melting point is not specified in the cited sources. The inclusion of these compounds is for structural comparison.
The provided data for 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one offers the closest structural analogy with a reported melting point. The presence of a bromo- and methyl-substituted phenyl ring attached to the pyrrolidin-2-one core provides a useful, albeit imperfect, reference point. The electronic effects and steric bulk of the nitro group in our target compound, compared to the bromo group, will undoubtedly influence the crystal lattice energy and thus the melting point.
Experimental Protocol for Melting Point Determination
To ensure the generation of accurate and reliable data, a meticulous and well-controlled experimental approach is essential. The following protocol outlines the determination of the melting point for this compound using a modern capillary melting point apparatus.[7][8][9]
Diagram of the Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Step-by-Step Methodology
-
Instrument Calibration: Prior to sample analysis, the melting point apparatus must be calibrated using certified reference standards.[10][11][12] A multi-point calibration is recommended, using standards that bracket the expected melting point of the sample. Examples of suitable standards include vanillin, acetanilide, and caffeine.[13] This step is crucial for establishing the trustworthiness of the measurements.[14]
-
Sample Preparation:
-
Ensure the sample of this compound is pure and completely dry. The presence of residual solvent will lead to an inaccurate, depressed melting point.
-
Finely powder a small amount of the sample to ensure uniform packing and heat transfer.
-
Load the powdered sample into a capillary tube to a height of 2-3 mm. Consistent sample packing is key for reproducibility.[7][15]
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
If the approximate melting point is unknown, a preliminary rapid heating run (5-10°C/minute) should be performed to determine a rough estimate.[11][15]
-
For an accurate measurement, set the starting temperature to approximately 20°C below the estimated melting point.[13][15]
-
Heat at a rate of no more than 1-2°C per minute as the temperature approaches the melting point.[11][13] A slow heating rate is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[15]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the substance.
-
-
Data Analysis and Reporting:
-
Perform at least three independent measurements and report the average melting range.
-
A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound. A broader range may suggest the presence of impurities.
-
Rationale for Experimental Choices
-
Capillary Method: This is the most common and widely accepted technique for melting point determination, as outlined in various pharmacopeias.[7][8][9] It allows for direct visual observation of the melting process.
-
Slow Heating Rate: A slow ramp rate near the melting point is crucial for accuracy. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to erroneously high and broad melting ranges.[15]
-
Instrument Calibration: Regular calibration with certified reference standards ensures that the instrument's temperature readings are accurate and traceable.[11][12] This is a fundamental aspect of good laboratory practice (GLP).
Conclusion
The validation of the melting point of pure this compound is a foundational step in its chemical characterization. While a definitive literature value is not currently available, the detailed protocol and comparative analysis provided in this guide offer a robust framework for its determination. By adhering to the principles of careful sample preparation, controlled heating, and rigorous instrument calibration, researchers can confidently establish a reliable melting point for this and other novel compounds. This data is not merely a physical constant but a testament to the purity and identity of the substance, underpinning the integrity of subsequent biological and pharmacological evaluations.
References
-
Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Available at: [Link]
-
Perrone, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available at: [Link]
-
UDRYTE, L., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. Chemija, 26(1), 44-53. Available at: [Link]
-
ChemSynthesis. 1-(4-methylphenyl)-3-phenyl-2,5-pyrrolidinedione. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available at: [Link]
-
U.S. Environmental Protection Agency. 1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one Properties. CompTox Chemicals Dashboard. Available at: [Link]
-
Pharmaguideline. (2023). Calibration of Melting Point Apparatus. Available at: [Link]
-
PubChem. 1-(4-Methylphenyl)-3-pyrrolidin-1-yl-pentan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
University of Calgary. Melting point determination. Organic Laboratory Techniques. Available at: [Link]
-
California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. Available at: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available at: [Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]
-
World Health Organization. (2024). Critical review report N-Pyrrolidino protonitazene (protonitazepyne). Available at: [Link]
-
NIST. Ethanone, 1-(4-hydroxy-3-nitrophenyl)-. NIST Chemistry WebBook. Available at: [Link]
-
Stanford Research Systems. Melting Point Determination. Available at: [Link]
-
Stanford Research Systems. Melting Point Certified Reference Standards. Available at: [Link]
-
Matrix Fine Chemicals. 1-(4-NITROPHENYL)PROPAN-2-ONE. Available at: [Link]
-
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one
Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety, not only during synthesis and application but also through the final step of disposal. 1-(4-Methyl-3-nitrophenyl)pyrrolidin-2-one is a compound whose disposal requires careful consideration due to its constituent functional groups: a nitrated aromatic ring and a pyrrolidin-2-one core. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established chemical safety principles and regulatory standards. Our objective is to ensure that this material is managed in a way that protects laboratory personnel, the wider community, and the environment.
Section 1: Hazard Assessment and Chemical Profile
-
Nitrated Aromatic Moiety: The presence of a nitro group on the phenyl ring is a primary safety concern. Aromatic nitro compounds are often classified as toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[1] They are also recognized as environmental hazards, particularly to aquatic life.[2] While single nitro-group compounds are not typically explosive, they should be handled as potentially reactive, especially with strong oxidizing or reducing agents.[3]
-
Pyrrolidin-2-one Core: This lactam structure is a derivative of 2-pyrrolidone. While the parent compound has relatively low acute toxicity, it can be an eye and skin irritant.[4][5][6] Importantly, some N-substituted pyrrolidone derivatives, like N-Methyl-2-pyrrolidone (NMP), are classified as reproductive toxins.[7][8] Given this, an abundance of caution should be applied.
Based on this analysis, this compound must be treated as a hazardous substance. The primary risks are Toxicity , Skin/Eye Irritation , and Environmental Hazard .
Table 1: Comparative Physicochemical Properties (Reference Data)
Data for the specific target compound is not published. The following data for related compounds is provided for context.
| Property | 2-Pyrrolidone (Parent Lactam) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 616-45-5[4] | 872-50-4[9] |
| Molecular Formula | C₄H₇NO[4] | C₅H₉NO[9] |
| Boiling Point | 245 °C (473 °F)[4] | 202 °C (396 °F)[7] |
| Flash Point | 129 °C (264 °F)[4] | 91 °C (196 °F)[7] |
| Hazards | Eye Irritant (H319)[10] | Reproductive Toxicity (H360D), Skin/Eye Irritation[7] |
Section 2: Regulatory Compliance Framework
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] This framework mandates that hazardous waste be managed from its point of generation to its final disposal. Key principles include:
-
Waste Classification: Chemicals are deemed hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[11] this compound should be managed as toxic waste.
-
Prohibition of Improper Disposal: It is illegal to dispose of hazardous chemical waste via standard trash or sanitary sewer systems.[11][12]
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed and approved waste disposal contractor.[13][14]
Adherence to your institution's specific Environmental Health & Safety (EHS) guidelines is crucial, as they are designed to ensure compliance with these federal and state regulations.
Section 3: Personnel Safety and Spill Management
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound, including during disposal procedures.[13]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[10]
-
Body Protection: A flame-retardant lab coat. Ensure clothing is fully buttoned.
Emergency Spill Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately notify all personnel in the vicinity.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area & Ventilate: Ensure the area is well-ventilated. If safe to do so, open a fume hood sash.
-
Contain the Spill: Use a non-combustible, inert absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[14] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Absorbent Material: Carefully sweep or scoop the contaminated absorbent material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone). Place the used cloth in the hazardous waste container.
-
Dispose of Waste: Seal the container and manage it as hazardous waste according to the protocol in Section 4.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Section 4: Step-by-Step Disposal Protocol
This protocol ensures that waste containing this compound is handled safely and in regulatory compliance from the point of generation to final pickup.
Step 1: Waste Identification and Classification
-
Immediately classify any unwanted this compound (solid, solutions, or contaminated materials) as Hazardous Chemical Waste .
Step 2: Waste Segregation
-
Crucially, this waste stream must be kept separate. Do not mix it with other waste categories like halogenated solvents, strong acids, bases, or oxidizers.[15] Mixing incompatible wastes can cause dangerous chemical reactions and significantly increase disposal costs.[13]
-
Collect waste at or near the point of generation under the control of laboratory personnel.[11]
Step 3: Proper Containerization
-
Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure, tightly closing lid.[11] A high-density polyethylene (HDPE) or glass bottle is recommended. The container must be in good condition, free from cracks or damage.[13]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[16] The label must include:
Step 4: Safe Accumulation and Storage
-
Keep Containers Closed: The waste container must be kept tightly closed except when actively adding waste.[13] This prevents the release of vapors and protects against spills.
-
Storage Location: Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or open flames.[15]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.
Step 5: Arranging for Final Disposal
-
Do Not Exceed Limits: Laboratories must not store more than 55 gallons of hazardous waste at one time.[16]
-
Schedule Pickup: Once the container is full (do not fill beyond 90% capacity to prevent spillage) or when the experiment is complete, arrange for waste removal.[3]
-
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup from the Environmental Health & Safety (EHS) office or the designated waste management provider.[13] They are trained professionals who will ensure the waste is transported and disposed of at an approved waste disposal plant.[9]
Section 5: Decontamination of Labware
Glassware and equipment contaminated with this compound must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the contaminated item three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, this initial rinsate is also hazardous waste. Collect all three rinses in your designated "this compound" waste container.
-
Final Wash: After the solvent rinse, the labware can be washed with soap and water as usual.
Section 6: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
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- Sigma-Aldrich. Safety Data Sheet. (2026, January 29).
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- Wikipedia. 2-Pyrrolidone.
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- Apollo Scientific. Pyrrolidine Safety Data Sheet.
- Cornell University. Guide for Drain Disposal of Laboratory Chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
